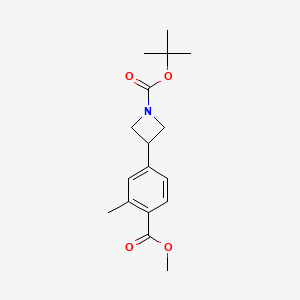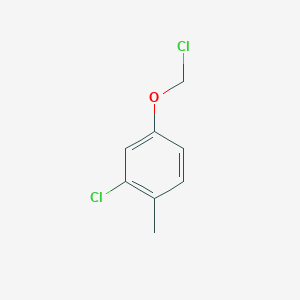
2-Chloro-4-(chloromethoxy)toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(chloromethoxy)toluene is an organic compound that belongs to the class of chlorotoluenes. Chlorotoluenes are aryl chlorides based on toluene, where at least one hydrogen atom on the aromatic ring is replaced with a chlorine atom. This compound is characterized by the presence of a chlorine atom and a chloromethoxy group attached to the toluene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(chloromethoxy)toluene typically involves the chlorination of toluene derivatives. One common method is the diazotization of 2- and 4-aminotoluene followed by treatment with cuprous chloride . Another approach involves the direct reaction of toluene with chlorine under controlled conditions .
Industrial Production Methods
Industrial production of chlorotoluenes, including this compound, often employs the direct chlorination of toluene. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure selective chlorination .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(chloromethoxy)toluene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a chlorine atom by a nucleophile.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted toluenes where the chlorine atom is replaced by the nucleophile.
Oxidation: Products include benzoic acids or other oxidized aromatic compounds.
Reduction: Products include less chlorinated toluenes or completely dechlorinated toluenes.
Aplicaciones Científicas De Investigación
2-Chloro-4-(chloromethoxy)toluene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(chloromethoxy)toluene in chemical reactions involves its interaction with nucleophiles or electrophiles. In nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile through the formation of a Meisenheimer complex . The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and chloromethoxy groups, which activate the aromatic ring towards nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorotoluene: Similar structure but lacks the chloromethoxy group.
4-Chlorotoluene: Similar structure but lacks the chloromethoxy group.
2-Chloro-4-fluorotoluene: Similar structure but has a fluorine atom instead of the chloromethoxy group.
Uniqueness
2-Chloro-4-(chloromethoxy)toluene is unique due to the presence of both a chlorine atom and a chloromethoxy group on the toluene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to other chlorotoluenes .
Propiedades
Fórmula molecular |
C8H8Cl2O |
|---|---|
Peso molecular |
191.05 g/mol |
Nombre IUPAC |
2-chloro-4-(chloromethoxy)-1-methylbenzene |
InChI |
InChI=1S/C8H8Cl2O/c1-6-2-3-7(11-5-9)4-8(6)10/h2-4H,5H2,1H3 |
Clave InChI |
WRTUCDGAQZMHFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)
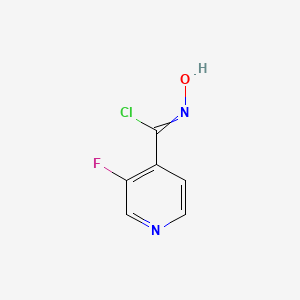

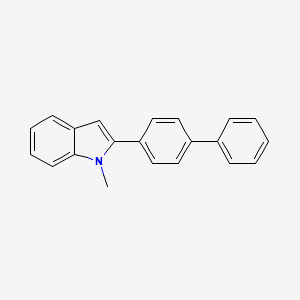
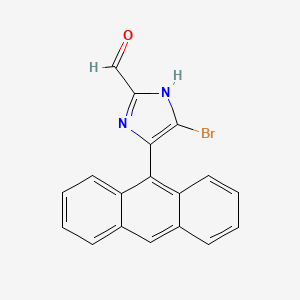
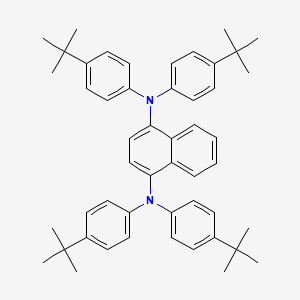
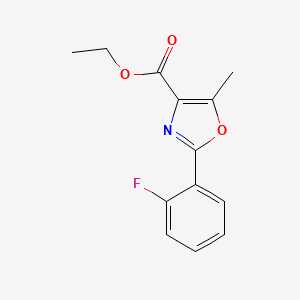
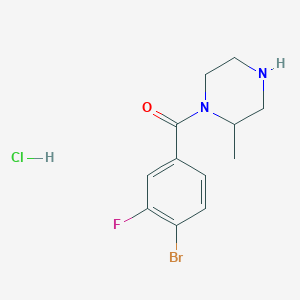
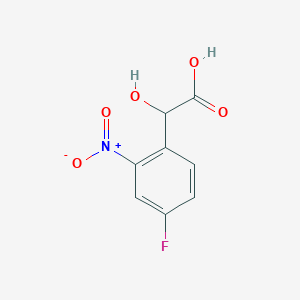

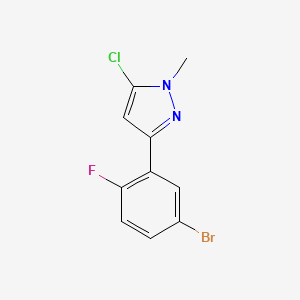
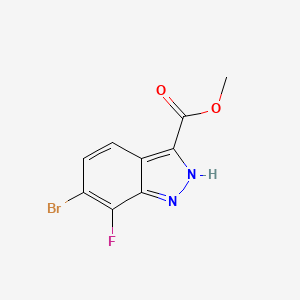
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
